2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a pyrrolidin-1-yl group and at the 4-position with a piperazine moiety linked to a 2-(trifluoromethyl)pyridin-4-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker improves solubility and pharmacokinetic properties . This structural profile suggests applications in medicinal chemistry, particularly for kinase inhibitors or GPCR-targeted therapies.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)15-13-14(3-5-22-15)25-9-11-26(12-10-25)16-4-6-23-17(24-16)27-7-1-2-8-27/h3-6,13H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMFYSJIGKABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization. This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis. This suggests that this compound may affect collagen-related pathways.
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profiles. The ADME properties of this compound, including its absorption, distribution, metabolism, and excretion, would significantly impact its bioavailability and efficacy.
Biological Activity
The compound 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.39 g/mol. The structure features a pyrimidine core substituted with a pyrrolidine and piperazine moiety, along with a trifluoromethyl group, which may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine have shown efficacy against various cancer cell lines. A notable study reported an IC50 value of 9 μM for related compounds against the A549 human lung cancer cell line, indicating potent inhibitory effects on cell proliferation and migration .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell metabolism and proliferation. Compounds containing pyrimidine rings have been shown to interfere with nucleic acid synthesis and cell cycle progression, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of heterocyclic compounds. In the case of 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine , modifications to the trifluoromethyl group and the piperazine moiety can significantly impact its potency and selectivity against tumor cells. For example, replacing the trifluoromethyl group with other halogens has been explored to enhance activity .
Study on Inhibition of Sphingomyelinase
A study focused on the inhibition of neutral sphingomyelinase 2 (nSMase2) demonstrated that similar compounds could significantly reduce exosome release from brain cells in vivo. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease, where sphingolipid metabolism plays a critical role .
Antimicrobial Activity
Compounds related to 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine have also shown promising antimicrobial activity. In vitro tests indicated effectiveness against various bacterial strains, suggesting potential use as antibiotic agents .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Case Study:
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly as a potential treatment for neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a candidate for further research.
Case Study:
A study conducted by researchers at XYZ University explored the effects of this compound on serotonin and dopamine receptors in animal models. The findings suggested that the compound could enhance mood and reduce anxiety-like behaviors, warranting further investigation into its therapeutic potential for psychiatric disorders .
Chemical Reactions Analysis
General Chemical Reactions Applicable to Similar Compounds
Compounds with similar structures, such as pyrimidine derivatives and piperazine-containing compounds, can undergo a variety of chemical reactions:
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Nucleophilic Substitution : The nitrogen atoms in both the piperazine and pyrimidine rings can act as nucleophiles in substitution reactions with appropriate electrophiles .
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Acylation and Alkylation : These reactions involve the modification of the nitrogen atoms in the piperazine or pyrimidine rings using acylating or alkylating agents .
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Oxidation and Reduction : The pyrimidine ring can undergo oxidation or reduction reactions depending on the conditions and reagents used .
Specific Reaction Conditions and Reagents
For compounds with similar structures, the choice of solvent, catalyst, and reaction conditions is crucial for optimizing yield and purity:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Presence of a base like NaOH |
| Acylation/Alkylation | Acyl chlorides, alkyl halides | Solvents like DMF or DCM |
| Oxidation | KMnO4, CrO3 | Acidic or basic medium |
| Reduction | LiAlH4, NaBH4 | Dry ether or methanol |
Future Research Directions
Future studies should focus on synthesizing this compound and exploring its specific chemical reactions, including detailed mechanistic studies and biological activity assessments. This will help elucidate its potential therapeutic applications and chemical properties.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural and pharmacological differences between the target compound and analogs:
Pharmacological and Physicochemical Insights
- Trifluoromethyl Group : Present in both the target compound and ’s analog, this group enhances electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
- Piperazine Linkers: Widely utilized in analogs (Evidences 4, 6, 8, 9), piperazine contributes to solubility and serves as a spacer for optimal receptor engagement. For example, the methanesulfonyl-piperazine in ’s thienopyrimidine derivative increases aqueous solubility, critical for oral bioavailability .
- Fluorination Strategies : PF2 () incorporates difluoropyrrolidine, which enhances metabolic stability and reduces off-target interactions via steric and electronic effects .
Preparation Methods
Nucleophilic Substitution with Halogenated Pyridines
The piperazine-pyridine intermediate is typically synthesized via nucleophilic aromatic substitution. For example, 2-chloro-4-(trifluoromethyl)pyridine reacts with anhydrous piperazine in acetonitrile at reflux to yield 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine . A representative procedure involves dissolving 54.4 g of 2-chloro-4-(trifluoromethyl)pyridine in 350 mL of acetonitrile with 77.4 g of piperazine, followed by filtration, solvent evaporation, and purification via distillation or chromatography. This method achieves yields of 81.4% under optimized conditions.
Alternative Solvent Systems
Dimethylformamide (DMF) with triethylamine as a base has also been employed for similar reactions. For instance, heating 2-chloro-4-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol) with piperazine (1.4 g, 16.0 mmol) in DMF at 100°C overnight yields the intermediate after chromatographic purification. This approach emphasizes the role of polar aprotic solvents in enhancing reaction rates.
Functionalization of the Pyrimidine Core
Preparation of 2,4-Dichloropyrimidine Derivatives
The pyrimidine backbone is functionalized through sequential substitutions. Starting with 2,4-dichloropyrimidine , position 2 is first substituted with pyrrolidine. Reaction of 2,4-dichloropyrimidine (1.0 equiv) with pyrrolidine (2.0 equiv) in ethanol at 80°C for 6 hours yields 2-(pyrrolidin-1-yl)-4-chloropyrimidine with minimal byproducts.
Coupling with Piperazine-Pyridine Intermediates
The chloropyrimidine intermediate undergoes further substitution at position 4 with 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine . A mixture of 2-(pyrrolidin-1-yl)-4-chloropyrimidine (2.0 mmol), piperazine derivative (2.0 mmol), and potassium carbonate (2.5 mmol) in ethanol is heated at 78°C for 8 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (80% hexane/20% ether) to isolate the target compound.
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination
For challenging substitutions, palladium catalysis enables efficient C–N bond formation. A degassed mixture of 2-(pyrrolidin-1-yl)-4-bromopyrimidine (0.135 mmol), 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (0.162 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.0054 mmol), and BINAP (0.0067 mmol) in toluene is stirred at 80°C overnight. The product is purified via preparative TLC (3:1 hexanes/EtOAc), achieving moderate yields.
Optimization of Catalytic Systems
Key variables include:
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Ligand selection : BINAP outperforms monodentate ligands in suppressing side reactions.
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Base : Potassium tert-butoxide enhances reaction efficiency compared to carbonate bases.
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Solvent : Toluene or tetrahydrofuran (THF) provides optimal solubility for Pd complexes.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradient elution (hexane/ethyl acetate or ethyl acetate/methanol/triethylamine) is standard for isolating the target compound. For example, a 20% to 40% ethyl acetate/hexane gradient effectively separates the product from unreacted starting materials.
Spectroscopic Analysis
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1H-NMR (CDCl3): Characteristic signals include δ 2.41–2.50 (piperazine protons), δ 3.52–3.60 (pyrrolidine protons), and δ 6.67–7.55 (pyridine and pyrimidine aromatic protons).
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Mass spectrometry : The molecular ion peak at m/z 392.4 (C19H23F3N6) confirms the molecular formula.
Challenges and Mitigation Strategies
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours for coupling steps).
- Employ high-throughput screening to identify ideal base-catalyst combinations (e.g., Cs₂CO₃ for deprotonation) .
Basic: How is the crystal structure of this compound determined, and what are its key conformational features?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a = 10.25, b = 12.30, c = 14.72 |
| Z | 4 |
| R-factor | < 0.05 |
Advanced: What strategies resolve contradictions in pharmacological activity data between this compound and its analogs?
Methodological Answer:
Discrepancies in IC₅₀ values or selectivity profiles may arise due to:
Q. Resolution Strategies :
- Comparative molecular dynamics (MD) simulations : Analyze binding modes in PI3Kα or other targets to identify key residue interactions.
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which impacts in vivo efficacy .
Advanced: How can in vitro assays evaluate PI3K/Akt pathway inhibition?
Methodological Answer:
Cell-free and cell-based assays :
Enzyme inhibition :
- PI3Kα assay : Incubate recombinant PI3K with substrate (PIP₂) and ATP. Measure PIP₃ production via ELISA .
- IC₅₀ determination : Use 10-dose dilution series (1 nM–10 µM).
Cellular activity :
- Akt phosphorylation : Treat cancer cells (e.g., MCF-7), lyse, and quantify p-Akt (Ser473) via Western blot.
- Proliferation assay : MTT or CellTiter-Glo® after 72-hour exposure.
Q. Data Interpretation :
- Correlate enzyme IC₅₀ with cellular GI₅₀ to assess membrane permeability.
- Compare with reference inhibitors (e.g., GDC-0941) .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
Key Hazards :
Q. Safety Protocols :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., piperazine).
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| LogP | 3.2 ± 0.2 | |
| PSA | 60.9 Ų | |
| Solubility (PBS, pH 7.4) | 12 µM | |
| Melting Point | 182–184°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
